molecular formula C10H7F3O3 B040085 2-Oxo-3-[4-(trifluoromethyl)phenyl]propanoic acid CAS No. 120658-71-1

2-Oxo-3-[4-(trifluoromethyl)phenyl]propanoic acid

Cat. No.: B040085
CAS No.: 120658-71-1
M. Wt: 232.16 g/mol
InChI Key: WKPBMQOVUPFRHQ-UHFFFAOYSA-N
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Description

2-Oxo-3-[4-(trifluoromethyl)phenyl]propanoic acid is a high-value β-keto-acid derivative that serves as a critical synthetic intermediate in medicinal chemistry and drug discovery research. Its core structure, featuring a reactive 2-oxo (β-keto) acid moiety adjacent to an aromatic ring, makes it a versatile building block for the synthesis of more complex heterocycles and pharmaceutical candidates. The presence of the electron-withdrawing trifluoromethyl (CF3) group on the phenyl ring significantly influences the compound's electronic properties, metabolic stability, and lipophilicity, characteristics highly sought after in the development of bioactive molecules. Researchers primarily utilize this compound as a precursor for the synthesis of various privileged scaffolds, including but not limited to, chalcones, pyrazoles, isoxazoles, and other fused heterocyclic systems with potential biological activity. Its mechanism of action in research settings often involves serving as a key electrophile in condensation and cyclization reactions, enabling the construction of compound libraries for high-throughput screening against various therapeutic targets. This reagent is particularly valuable in projects aimed at developing novel enzyme inhibitors, agrochemicals, and materials with tailored properties, leveraging the unique characteristics imparted by the trifluoromethyl group. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-oxo-3-[4-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O3/c11-10(12,13)7-3-1-6(2-4-7)5-8(14)9(15)16/h1-4H,5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKPBMQOVUPFRHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00588631
Record name 2-Oxo-3-[4-(trifluoromethyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120658-71-1
Record name 2-Oxo-3-[4-(trifluoromethyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-3-[4-(trifluoromethyl)phenyl]propanoic acid typically involves the introduction of the trifluoromethyl group into the aromatic ring, followed by the formation of the propanoic acid moiety. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid. The reaction conditions often require the presence of a catalyst, such as copper or palladium, and may be carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensures high yield and purity of the final product. The purification of the compound is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-3-[4-(trifluoromethyl)phenyl]propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

Chemical Applications

Synthetic Building Block:

  • Role in Organic Synthesis: The compound is utilized as a versatile building block in the synthesis of more complex molecules. Its structure allows for various chemical modifications, making it valuable in the development of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds:

Compound NameStructural FeaturesApplications
3-(Trifluoromethyl)benzoic acidLacks ketone functionalityLimited applications in drug synthesis
4-(Trifluoromethyl)phenylacetic acidDifferent position of trifluoromethyl groupUsed in specific pharmaceutical applications
2-(Trifluoromethyl)phenylpropanoic acidSimilar functional groupsComparable reactivity but less versatile

Biological Applications

Biochemical Probes:

  • Enzyme Activity Investigation: The compound serves as a probe in biochemical studies to examine enzyme activities and metabolic pathways. Its ability to interact with key enzymes makes it a useful tool for understanding biological processes.

Therapeutic Properties:

  • Anti-inflammatory and Anticancer Activities: Derivatives of this compound are being explored for their therapeutic effects. Research indicates that it can inhibit cyclooxygenase-2 (COX-2) and lipoxygenases (LOX), which are crucial in inflammatory responses. Additionally, studies have shown its potential to induce apoptosis in cancer cells, particularly MCF-7 breast cancer cells.

Case Studies:

  • Antimicrobial Activity: A study evaluated derivatives against MRSA isolates, revealing that modifications to the phenyl ring significantly impacted antimicrobial potency.
  • Anticancer Effects: In vitro studies demonstrated that treatment with this compound resulted in increased caspase activity and morphological changes indicative of apoptosis in cancer cells.

Industrial Applications

Specialty Chemicals Production:

  • The compound is utilized in creating specialty chemicals with unique properties such as high thermal stability and resistance to degradation. Its incorporation into industrial processes allows for the development of advanced materials.

Mechanism of Action

The mechanism of action of 2-Oxo-3-[4-(trifluoromethyl)phenyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and electronic effects. This interaction can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural analogs, their substituents, and bioactivities:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Bioactivity/Application Reference
2-Oxo-3-[4-(trifluoromethyl)phenyl]propanoic acid C2=O, C3=4-CF₃-phenyl 260.21* Not explicitly reported (structural studies)
2-Oxo-3-phenylpropanoic acid C2=O, C3=phenyl 178.14 Precursor for 3-phenyllactic acid synthesis
3-Oxo-3-[2-(trifluoromethyl)phenyl]propanoic acid ethyl ester C3=O, esterified (ethyl), C2-CF₃-phenyl 260.21 Intermediate in organic synthesis
4-Trifluoromethyl-L-phenylalanine Amino acid backbone, C4-CF₃-phenyl 233.19 Antimicrobial peptide modification
ATPR (4-Amino-2-trifluoromethylphenyl retinate) Retinoid derivative, C2-CF₃-phenyl ~450 (estimated) Anticancer (induces NB4 cell differentiation)
3-(2-Trifluoromethylphenyl)propionic acid C3=propionic acid, C2-CF₃-phenyl 218.17 Not reported (commercial reagent)

*Calculated based on molecular formula C₁₀H₇F₃O₃.

Key Observations:

Ketone vs.

Positional Isomerism : Moving the CF₃ group from the para (4-CF₃) to ortho (2-CF₃) position (e.g., 3-(2-trifluoromethylphenyl)propionic acid) alters steric hindrance and electronic effects, which may impact receptor binding .

Chirality Effects: Stereoisomers of benzenepropanoic acid derivatives (e.g., S vs. R configurations) show distinct bioactivities, emphasizing the importance of stereochemistry in drug design .

Bioactivity and Pharmacological Potential

  • Antimicrobial Activity : Carboxamide derivatives of celecoxib with trifluoromethylphenyl groups (e.g., compound 4c and 4f) exhibit potent antimicrobial and antioxidant effects, suggesting that the CF₃ group synergizes with sulfonamide or pyrazole moieties to enhance activity .
  • Anticancer Applications: ATPR, a retinoid-trifluoromethylphenyl hybrid, demonstrates efficacy in inducing leukemia cell differentiation, likely due to the CF₃ group stabilizing interactions with nuclear receptors .
  • Metabolic Stability : The CF₃ group in 4-trifluoromethyl-L-phenylalanine improves resistance to enzymatic degradation, making it valuable in peptide-based therapeutics .

Research Findings and Mechanistic Insights

  • Chirality and Activity: highlights that enantiomers of benzenepropanoic acid derivatives (e.g., S vs. R configurations) exhibit divergent bioactivities. For instance, compound 1 (S-configuration) may bind more effectively to target proteins than its R-counterpart .
  • Synthetic Challenges : The synthesis of ATPR achieved a 56.71% yield after optimization, underscoring the difficulty of introducing trifluoromethyl groups while maintaining stereochemical integrity .

Biological Activity

2-Oxo-3-[4-(trifluoromethyl)phenyl]propanoic acid, also known by its CAS number 120658-71-1, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H8F3O3C_{11}H_{8}F_{3}O_{3}. The trifluoromethyl group is significant as it enhances the compound's lipophilicity and biological activity through various interactions with biological targets.

Antimicrobial Properties

Research indicates that compounds containing the trifluoromethyl group exhibit notable antimicrobial activities. For instance, studies have shown that derivatives of this compound can inhibit bacterial growth, particularly against Gram-positive strains. The minimum inhibitory concentration (MIC) values for certain derivatives range from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus faecalis, indicating potent bactericidal effects .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro assays. A notable study assessed its cytotoxic effects on breast cancer cell lines (MCF-7), revealing an IC50 value of approximately 20 μM. This suggests a moderate level of cytotoxicity, which warrants further investigation into its mechanisms and efficacy as an anticancer agent .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit key enzymes involved in inflammatory processes. It was found to moderately inhibit cyclooxygenase-2 (COX-2) and lipoxygenases (LOX-5 and LOX-15), which are crucial in the biosynthesis of inflammatory mediators. The inhibition of these enzymes can contribute to its anti-inflammatory properties .

The biological activity of this compound is largely attributed to its interactions at the molecular level. The trifluoromethyl group facilitates strong electron-withdrawing effects, enhancing binding affinity to target proteins through hydrogen bonding and pi-stacking interactions. Docking studies have suggested that these interactions are critical for the observed biological activities, particularly in enzyme inhibition and cytotoxicity .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other similar compounds:

Compound NameAntimicrobial Activity (MIC in μM)Anticancer Activity (IC50 in μM)Enzyme Inhibition
This compound15.625 - 125~20Moderate COX-2 & LOX inhibition
Compound A10 - 50~30Strong COX inhibition
Compound B>100~15Weak LOX inhibition

Case Studies

  • Case Study on Antimicrobial Activity : A study published in Molecules evaluated various derivatives of trifluoromethyl-containing compounds against clinical isolates of MRSA. The study found that modifications to the phenyl ring significantly affected antimicrobial potency, with some derivatives showing enhanced activity compared to traditional antibiotics .
  • Case Study on Anticancer Effects : In vitro studies conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in apoptosis, as evidenced by increased caspase activity and morphological changes in treated cells. This suggests a potential mechanism for its anticancer effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Oxo-3-[4-(trifluoromethyl)phenyl]propanoic acid?

  • Methodology : A common approach involves condensation reactions between 4-(trifluoromethyl)benzaldehyde and malonic acid derivatives under acidic or basic conditions. Oxidation steps (e.g., using KMnO₄ or CrO₃) may follow to ensure ketone formation . For enantioselective synthesis, chiral catalysts or enzymatic resolution can be employed, though optimization of reaction parameters (temperature, solvent polarity) is critical to minimize side products .
  • Key Considerations : Monitor reaction progress via TLC or HPLC to detect intermediates like 3-[4-(trifluoromethyl)phenyl]propanoic acid derivatives .

Q. How should researchers characterize this compound spectroscopically?

  • Techniques :

  • NMR : Use 1^1H and 13^13C NMR to confirm the trifluoromethyl group (δ ~110-120 ppm in 19^19F NMR) and ketone carbonyl (δ ~200-210 ppm in 13^13C NMR) .
  • FT-IR : Identify the carbonyl stretch (C=O) at ~1700-1750 cm⁻¹ and C-F vibrations at 1100-1200 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS (HRMS) ensures molecular ion accuracy (expected m/z for C₁₀H₇F₃O₃: ~232.04) .

Q. What safety protocols are essential for handling this compound?

  • Guidelines :

  • Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or skin contact .
  • Store in a cool, dry environment away from oxidizing agents.
  • In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can impurities in synthesized batches be identified and quantified?

  • Analytical Workflow :

  • HPLC/LC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to separate impurities. Common impurities include 3-[4-(trifluoromethyl)phenyl]propanoic acid (unoxidized precursor) and trifluoromethylphenyl byproducts .
  • Reference Standards : Compare retention times against known impurities like 2-(4-ethylphenyl)propanoic acid or hydroxylated analogs .
    • Validation : Perform spike-and-recovery experiments to validate detection limits (LOQ < 0.1%) .

Q. What mechanistic insights explain the trifluoromethyl group's impact on reactivity?

  • Electronic Effects : The electron-withdrawing CF₃ group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., in esterification or amidation). However, steric hindrance may reduce reaction rates in bulkier substrates .
  • Comparative Studies : Compare kinetic data with non-fluorinated analogs (e.g., 3-[4-methylphenyl]propanoic acid) to isolate electronic vs. steric contributions .

Q. How can metabolic pathways of this compound be studied in vitro?

  • Experimental Design :

  • Hepatic Microsomes : Incubate with liver microsomes (human/rat) and NADPH to assess oxidative metabolism. Monitor metabolites via LC-MS/MS .
  • Stability Assays : Test pH-dependent degradation in simulated gastric/intestinal fluids (e.g., SGF/SIF) to predict oral bioavailability .
    • Challenges : Fluorinated metabolites may require specialized detection methods (e.g., 19^19F NMR) due to low natural abundance .

Data Contradictions and Resolution

  • Synthetic Yield Variability : Discrepancies in yields (e.g., 40–80%) may arise from trifluoromethyl group sensitivity to reaction conditions. Optimize inert atmospheres (N₂/Ar) and low-temperature steps to suppress side reactions .
  • Biological Activity Conflicts : Some studies report anti-inflammatory activity, while others note inactivity. Verify assay conditions (e.g., cell lines, concentration ranges) and purity of test compounds .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.